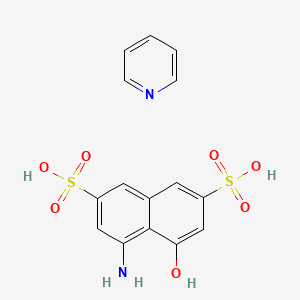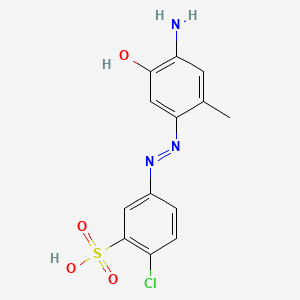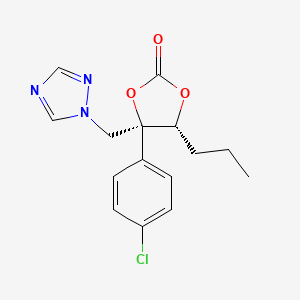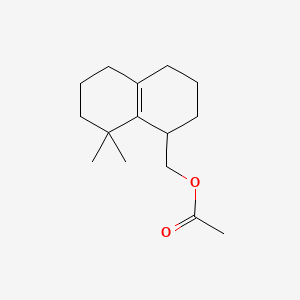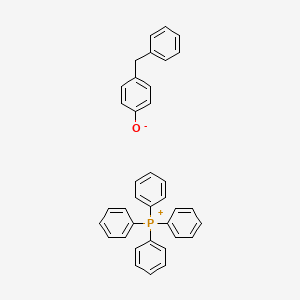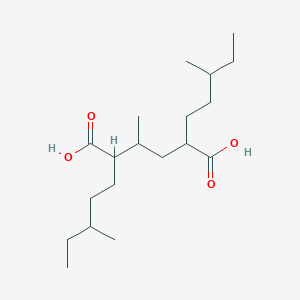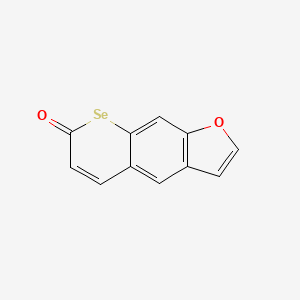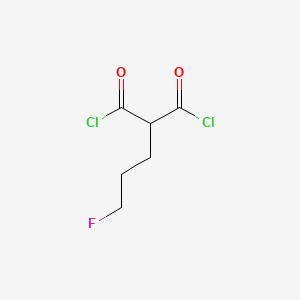
3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine ist eine organische Verbindung mit der Summenformel C13H26N2. Es ist ein Derivat des Cyclohexylamins, das zwei Cyclohexanringe aufweist, die durch eine Methylenbrücke verbunden sind, wobei eine Aminogruppe an einem der Cyclohexanringe befestigt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine beinhaltet typischerweise die Reaktion von 4-Methylcyclohexanon mit 4-Aminocyclohexylmethanol unter reduktiven Aminierungsbedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Reduktionsmittels wie Natriumborhydrid oder Lithiumaluminiumhydrid und eines Katalysators wie Palladium auf Kohlenstoff durchgeführt. Die Reaktionsbedingungen umfassen ein Lösungsmittel wie Methanol oder Ethanol, und die Reaktion wird typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess würde auf höhere Ausbeuten und Reinheit optimiert, wobei oft kontinuierliche Durchflussreaktoren und automatisierte Systeme verwendet werden, um eine gleichbleibende Qualität zu gewährleisten. Die Verwendung von industriellen Lösungsmitteln und Reagenzien sowie strenge Qualitätskontrollmaßnahmen wären unerlässlich, um die Anforderungen der großtechnischen Produktion zu erfüllen.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um sekundäre oder tertiäre Amine zu bilden.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden üblicherweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden, häufig in Gegenwart einer Base wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K2CO3).
Hauptprodukte
Oxidation: Nitroso- oder Nitroderivate.
Reduktion: Sekundäre oder tertiäre Amine.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Ligand in Rezeptorstudien.
Medizin: Erforscht auf sein potenzielles therapeutisches Vermögen, einschließlich als Zwischenprodukt in der Medikamentensynthese.
Industrie: Wird bei der Herstellung von Polymeren und anderen fortschrittlichen Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Die Aminogruppe kann Wasserstoffbrückenbindungen mit Zielmolekülen bilden und so deren Aktivität beeinflussen. Die Verbindung kann auch an Redoxreaktionen teilnehmen und den Oxidationszustand von Zielmolekülen verändern und so deren Funktion beeinflussen.
Wirkmechanismus
The mechanism of action of 3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, influencing their activity. The compound may also participate in redox reactions, altering the oxidative state of target molecules and affecting their function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4,4’-Methylenebis(cyclohexylamin): Ähnliche Struktur, jedoch mit zwei Aminogruppen.
Bis(4-aminocyclohexyl)methan: Eine weitere verwandte Verbindung mit zwei Aminogruppen, die an Cyclohexanringe gebunden sind.
Einzigartigkeit
3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und physikalische Eigenschaften verleiht. Seine Struktur ermöglicht spezifische Interaktionen mit molekularen Zielen, was es in verschiedenen Forschungs- und industriellen Anwendungen wertvoll macht.
Eigenschaften
CAS-Nummer |
85586-55-6 |
|---|---|
Molekularformel |
C14H28N2 |
Molekulargewicht |
224.39 g/mol |
IUPAC-Name |
3-[(4-aminocyclohexyl)methyl]-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C14H28N2/c1-10-2-5-14(16)9-12(10)8-11-3-6-13(15)7-4-11/h10-14H,2-9,15-16H2,1H3 |
InChI-Schlüssel |
ZMGAJHDCQTWMMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1CC2CCC(CC2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


